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Witch flounder GC3.8-t

Cat. No.: B1575556
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Description

Significance of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs) are a diverse group of small proteins that serve as a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. frontiersin.org Unlike conventional antibiotics, which typically target specific intracellular processes, many AMPs act by disrupting the physical integrity of microbial cell membranes. mdpi.comresearchgate.net This mechanism of action is thought to make it more difficult for microbes to develop resistance. mdpi.com The innate immune system, of which AMPs are a crucial part, provides immediate, non-specific defense against infections. frontiersin.org

Aquatic Organisms as Sources of Novel Bioactive Peptides

The marine environment, teeming with a vast diversity of life, is a rich and largely untapped reservoir of novel bioactive compounds. mdpi.comnanion.de Marine organisms, from invertebrates to fish, have evolved sophisticated chemical defense mechanisms to protect themselves in their pathogen-rich surroundings. mdpi.comnanion.de As a result, they are a promising source for the discovery of new AMPs with unique structures and potent activities. mdpi.comnanion.de Recent research has demonstrated that marine peptides possess a wide array of properties, including antimicrobial, antiviral, and anticoagulant effects. mdpi.com

Overview of Witch Flounder (Glyptocephalus cynoglossus) in Immunological Research

The witch flounder (Glyptocephalus cynoglossus), a species of flatfish, has emerged as a subject of interest in the field of immunological research. researchgate.netnih.gov Scientists have been investigating the immune system of this and other flatfish species to identify novel AMPs. researchgate.netnih.gov This research has led to the discovery of several potent antimicrobial peptides, including a family of peptides known as pleurocidins, which have shown broad-spectrum activity against various pathogens. researchgate.netresearchgate.net The study of peptides from the witch flounder contributes to a broader understanding of fish innate immunity and provides a platform for the development of new therapeutic agents. mdpi.comresearchgate.net One such peptide identified from the witch flounder is GC3.8-t. nih.gov

Research Findings on Witch Flounder GC3.8-t

This compound, also known as NRC-16, is a truncated version of the peptide GC3.8 (NRC-17). nih.gov It is a cationic antimicrobial peptide with the amino acid sequence GWKKWLRKGAKHLGQAAIK-NH2. mdpi.comnih.gov

Antimicrobial and Antibiofilm Activities

Studies have demonstrated that GC3.8-t exhibits significant antimicrobial activity against a range of bacteria, including clinically isolated, antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comnih.gov Its bactericidal activity is notably not sensitive to salt. mdpi.comnih.gov

Furthermore, GC3.8-t has shown potent antibiofilm properties. mdpi.comnih.gov It can inhibit the formation of bacterial biofilms at concentrations just above its minimum inhibitory concentration (MIC). mdpi.comnih.gov This is a particularly important finding as biofilms are a major contributor to persistent and chronic bacterial infections, often exhibiting high resistance to conventional antibiotics. mdpi.com

Cell Selectivity

A crucial aspect of any potential therapeutic agent is its selectivity for microbial cells over host cells. Research indicates that GC3.8-t displays favorable cell selectivity. mdpi.comnih.gov It has been shown to have low hemolytic activity against human red blood cells and low cytotoxicity towards human skin keratinocyte cells (HaCaT) and RAW264.7 macrophage-like cells. mdpi.comnih.gov This suggests that GC3.8-t can target and eliminate pathogens with minimal harm to mammalian cells. mdpi.com

Interactive Data Table: Properties of this compound (NRC-16)

PropertyDescriptionSource
Name This compound (also known as NRC-16) nih.gov
Source Organism Glyptocephalus cynoglossus (Witch flounder) mdpi.comnih.gov
Peptide Sequence GWKKWLRKGAKHLGQAAIK-NH2 mdpi.comnih.gov
Type Truncated antimicrobial peptide (from GC3.8/NRC-17) nih.gov
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. mdpi.com
Antibiofilm Activity Inhibits biofilm formation of P. aeruginosa and S. aureus. mdpi.comnih.gov
Cell Selectivity Low hemolytic and cytotoxic activity against human cells. mdpi.comnih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWKKWLRKGAKHLGQAAIK

Origin of Product

United States

Discovery and Identification of Witch Flounder Gc3.8 T Peptide

Methodologies for Novel Antimicrobial Peptide Gene Amplification in Flatfish

The initial step in discovering new AMPs, such as GC3.8-t, involves the amplification of the genes that encode them. Researchers have employed a dual approach, screening both the stable genomic DNA and the dynamic messenger RNA (mRNA) transcripts to identify sequences of interest.

To identify novel AMPs, scientists screened both the genomic DNA and mRNA transcripts from several flatfish species. nih.gov This dual-screening strategy is comprehensive, as genomic DNA provides the complete blueprint of all potential peptide genes, while mRNA transcripts indicate which genes are actively being expressed in specific tissues, such as the skin and intestine. nih.gov The process involved obtaining 35 PCR products in total, with 21 from genomic DNA and 14 from cDNA synthesized from skin or intestine mRNA. nih.gov This approach allowed for the identification of intron-exon boundaries in cases where both genomic and cDNA sequences were available for the same species. nih.gov

A key strategy in the amplification of these novel peptide genes was the design of specific primers. These primers were engineered based on the conserved flanking regions of a known antimicrobial peptide from the winter flounder, pleurocidin (B1576808). nih.govnih.gov Pleurocidin and peptides that share its structural and functional characteristics, known as pleurocidin-like peptides, have conserved amino acid sequences at their ends, despite variations in the central part of the molecule. mdpi.com This conservation is crucial for designing primers that can anneal to the DNA of various flatfish species and amplify the intervening, more variable region that encodes the mature peptide. nih.govresearchgate.net This method proved successful in amplifying 35 distinct sequences from different flatfish species. nih.gov

Bioinformatic Prediction and Sequence Analysis of Candidate Peptides

Following the successful amplification of numerous peptide gene sequences, the next critical phase involved the use of bioinformatics to predict which of these sequences were likely to encode functional antimicrobial peptides.

The prediction of functional AMPs from the amplified gene sequences was based on a set of well-established criteria known to be associated with antimicrobial activity. nih.govnih.gov These criteria included:

Net Positive Charge: A high cationic charge is a hallmark of many AMPs, as it facilitates interaction with the negatively charged membranes of microbes.

Hydrophobicity: A suitable level of hydrophobicity is necessary for the peptide to insert into and disrupt the microbial membrane.

Relation to Flanking Sequences: The context of the peptide sequence within its precursor protein, including the nature of the signal and pro-regions, can provide clues to its biological function.

Similarity to Known Active Peptides: Homology to well-characterized AMPs, such as pleurocidin, strongly suggests a similar antimicrobial function. nih.govnih.gov

Based on these predictive principles, researchers selected twenty of the amplified sequences for chemical synthesis and further testing. nih.gov

Sequence alignment is a fundamental bioinformatic tool used to compare the newly discovered peptide sequences with established databases of known AMPs. researchgate.netnih.gov This comparative analysis helps to establish evolutionary relationships and predict function based on homology. The newly identified flatfish peptides, including the precursor to GC3.8-t, were aligned with known pleurocidins to assess their similarity. researchgate.net This process is crucial for classifying new peptides and understanding the structural motifs that are essential for their antimicrobial activity. The alignment of various fish AMPs, such as piscidins and defensins, has been instrumental in identifying conserved domains and functional regions. researchgate.netnih.gov

The table below provides a summary of the Witch flounder GC3.8-t peptide and a related sequence identified in the same study.

Peptide NameAmino Acid SequenceNRC DesignationLengthMolecular Weight (Da)Net Charge
This compoundGWKKWLRKGAKHLGQAAIK-NH2NRC-16192,175+7.5
Witch flounder GC3.8GWKKWLRKGAKHLGQAAIKGLASNRC-17232,505+6.5

Molecular and Structural Characterization of Witch Flounder Gc3.8 T Peptide

Gene Encoding Witch Flounder GC3.8-t Peptide

The gene encoding the GC3.8-t peptide is part of a larger family of antimicrobial peptide genes found in various flatfish species. nih.gov These genes often share conserved flanking regions, a characteristic that has been instrumental in their identification and amplification. nih.govresearchgate.net

Genomic Organization and Intron-Exon Boundaries

The genomic precursor to the GC3.8-t peptide, the GC3.8 gene, was identified through the amplification of genomic DNA from the witch flounder. nih.govgoogle.com This process utilized primers designed based on the conserved flanking sequences of the pleurocidin (B1576808) gene from winter flounder. nih.govresearchgate.net Research has revealed that genes encoding pleurocidin-like peptides in flatfish typically contain two introns within the coding sequence and another intron just upstream of the initiation codon. nih.govasm.org This structural organization, with a signal peptide at the N-terminus and an acidic peptide at the C-terminus, is a common feature among these genes. nih.govasm.org The acidic C-terminal portion is thought to neutralize the positive charge of the active peptide, which may be a protective mechanism for the host organism. nih.govasm.org

A partial gene sequence for the Witch Flounder GC3.8 has been documented and is presented below. google.com

Gene Sequence Fragment (Witch Flounder GC3.8)
ATGAAGTTCACTGCCACCTTCCTGGTGTTGTTCATGGTCGTCCTCATGGCTGGATCCGGAGAGTGTGGTTGGAAAAAG TGGCTCCGTAAAGGTAGAGTCATGGATTTAATTTGCTTTTTACATTGCAAATACTTTAATATAACATAGTTGGAAAAC CACAAAAATAAGTAGTCGATATATTTGGCCATATAGAATCACTTTGATTTCAATAATAATCAAAACAACAATCAAAG CCCATTGATTAGCATGTCCCTTCACTAAAATGGACATTGTAATTTATTTTGATTCTCACAGGCACCAACCTGCTGCG GCAACAATTGAAATCAAATTTGTCTCAGAAGAATTCAAAGTACATTGTTCTAGGCGATTTAATCTTTCCATTCATCG GATCTGTTTTTAAAAATATAGAATAACTGGATCTCTATGTTTAAAATAATAAAACACACATTCTGATTTTACCTGTC AAGATTGAACACGACTTAAAAGTATGTATAAAACATCATCTGTATGTATAATTGTTTAAGTGTCAACTAATAGTCCA AATAATTGTGTTATGGAAATGTATTCATTGTCATATAATATCATTTGCTTGAATTTATCAC CATGTGTTTTTGTTTGTTTTTACACAGGTGCCAAGCACCTTGGCCAGGCGGCCATTAAGTAAGGACTTCTACCATCA TTACTGTG

Transcriptional Regulation and Expression Profiles

The identification of the GC3.8 gene was achieved through the screening of both genomic DNA and mRNA transcripts from various flatfish, including the witch flounder. nih.govresearchgate.net This indicates that the gene is actively transcribed. The use of primers based on conserved regions of the winter flounder pleurocidin gene for amplification suggests a degree of conservation in the regulatory elements flanking these antimicrobial peptide genes across different flatfish species. nih.govresearchgate.net While specific transcriptional regulation mechanisms for GC3.8-t have not been detailed, the general approach to identifying these peptides involves analyzing mRNA transcripts, confirming that these genes are expressed. researchgate.net The expression of similar pleurocidin-like genes in other flatfish has been observed in various tissues. google.com

Primary Sequence Analysis of this compound Peptide

The primary structure of a peptide is fundamental to its function, dictating its chemical properties and how it folds into a three-dimensional shape.

Amino Acid Composition and Sequence Motifs

The parental peptide, Witch Flounder GC3.8, is composed of 23 amino acids. nih.gov The truncated form, GC3.8-t, consists of the first 19 amino acids of this sequence. nih.govbiorxiv.org

PeptideAmino Acid Sequence
Witch flounder GC3.8GWKKWLRKGAKHLGQAAIKGLAS
This compoundGWKKWLRKGAKHLGQAAIK

The amino acid sequence of GC3.8-t is characterized by a high proportion of hydrophobic and cationic residues, a common feature of many antimicrobial peptides. nih.gov This composition is believed to be crucial for their interaction with and disruption of microbial membranes. nih.gov

Truncation and Derivatization Relative to Parental Peptides (e.g., GC3.8)

This compound is a truncated version of the full-length GC3.8 peptide. nih.govbiorxiv.org This truncation involves the removal of the last four amino acids (GLAS) from the C-terminus of the parent peptide. nih.govbiorxiv.org The rationale for studying truncated forms often stems from the hypothesis that the core functional domain of the peptide may reside within a shorter sequence, and that truncation can sometimes enhance activity or provide insights into structure-function relationships. nih.gov

PeptideLength (Amino Acids)Molecular Weight (Da)Net Charge
Witch flounder GC3.8232,505+6.5
This compound19Not specifiedNot specified

Predicted Higher-Order Structural Features of this compound Peptide

While direct structural elucidation of GC3.8-t through methods like NMR or X-ray crystallography has not been reported, predictions about its higher-order structure can be made based on its primary sequence and by analogy to similar peptides like pleurocidin. nih.govnih.gov Antimicrobial peptides, including those from the pleurocidin family, often adopt a random coil conformation in aqueous solutions. nih.gov However, in the presence of a membrane-mimicking environment, they typically fold into an amphipathic alpha-helical structure. nih.gov This induced helicity is a critical aspect of their mechanism of action, allowing the peptide to insert into and disrupt the microbial membrane. nih.govmsu.edu The distribution of hydrophobic and hydrophilic residues along the helical axis facilitates this interaction. nih.gov It is predicted that this compound would exhibit similar structural behavior, transitioning to an alpha-helical conformation upon interacting with bacterial membranes. nih.gov

Amphipathic Structure Prediction and Helical Content

The structural prediction for this compound, like other pleurocidin-like peptides, indicates a propensity to form an α-helical structure. google.com This prediction is fundamental to its classification as a cationic antimicrobial peptide. frontiersin.org When visualized as a helical wheel projection, the amino acid sequence of GC3.8-t demonstrates a distinct amphipathic character. This means that the hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated on opposite faces of the helix.

Helical Wheel Projection of this compound:

A helical wheel projection illustrates the spatial distribution of amino acid residues as viewed down the axis of a putative α-helix. For GC3.8-t (GWKKWLRKGAKHLGQAAIK-NH2), the hydrophobic residues (G, W, L, A, I) and the hydrophilic, positively charged residues (K, R, H) are arranged to form two distinct faces. The hydrophobic face is composed of residues such as Glycine (G), Tryptophan (W), Leucine (B10760876) (L), and Alanine (A), while the polar, cationic face is dominated by Lysine (B10760008) (K), Arginine (R), and Histidine (H) residues. This spatial arrangement is a hallmark of many membrane-active antimicrobial peptides. google.com

While specific experimental data on the exact percentage of helical content for GC3.8-t is not detailed in the primary literature, peptides of this class, such as pleurocidin itself, are known to exist in a random coil conformation in aqueous solutions but adopt a defined α-helical structure in membrane-mimicking environments like trifluoroethanol (TFE) or in the presence of lipid micelles. asm.orgnih.gov The α-helicity is considered to be closely related to the peptide's antibacterial activity. oup.com

Relationship between Predicted Structure and Biological Functionality

The predicted amphipathic α-helical structure of this compound is directly linked to its biological function as an antimicrobial agent. google.com The mechanism of action for such cationic amphiphilic peptides generally involves a multi-step interaction with the microbial cell membrane. oup.com

Initially, the positively charged face of the helical peptide is attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the accumulation of the peptide on the microbial surface.

Following this initial binding, the hydrophobic face of the peptide helix interacts with the lipid acyl chains within the bacterial membrane, leading to the insertion of the peptide into the membrane bilayer. nih.gov This disruption of the membrane's integrity is the primary mechanism of its antimicrobial action. The peptide can cause membrane depolarization, the formation of pores or ion channels, and ultimately, the leakage of essential intracellular contents, leading to rapid cell death. oup.comoup.com The selection of GC3.8-t for synthesis and testing was based on the prediction that its charge and amphipathic nature would confer this type of potent antimicrobial activity. asm.orgnih.gov The subsequent confirmation of its activity against various bacterial species validates the structure-function paradigm for this class of peptides. asm.org

Biological Activities and Proposed Mechanisms of Action of Witch Flounder Gc3.8 T Peptide

Antimicrobial Spectrum and Potency of Witch Flounder GC3.8-t Peptide

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. koreascience.kr Studies have systematically evaluated the MIC of this compound (NRC-16) against a panel of both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com

The peptide has demonstrated notable activity against several Gram-positive bacteria. Cationic peptides are initially attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic and lipoteichoic acids, which they must traverse to reach their ultimate target, the cytoplasmic membrane. nih.gov The efficacy of NRC-16 against these strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlights its potential as a therapeutic agent. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (NRC-16) Against Gram-Positive Bacteria

Bacterial StrainMIC (μg/mL)Source
Bacillus subtilis (ATCC 6633)4 nih.gov
Staphylococcus aureus (ATCC 25923)4 nih.gov
Staphylococcus aureus (MRSA, ATCC 33591)8 nih.gov

This compound peptide is also potent against a range of Gram-negative bacteria. nih.gov These microbes are characterized by an outer membrane that can act as a barrier to conventional antibiotics. The peptide's ability to overcome this defense underscores its broad-spectrum capabilities. Its effectiveness extends to clinically relevant and often antibiotic-resistant pathogens like Pseudomonas aeruginosa and Escherichia coli. nih.govmdpi.com

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound (NRC-16) Against Gram-Negative Bacteria

Bacterial StrainMIC (μg/mL)Source
Aeromonas salmonicida (ATCC 33658)2 nih.gov
Escherichia coli (ATCC 25922)4 nih.gov
Pseudomonas aeruginosa (ATCC 27853)4 nih.gov
Salmonella enterica serovar Typhimurium (ATCC 14028)4 nih.gov

In addition to its antibacterial properties, the peptide has been tested for its ability to inhibit the growth of fungi. nih.gov The assessment against Candida albicans, an opportunistic pathogenic yeast, demonstrates that the peptide's antimicrobial reach extends to eukaryotic pathogens.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound (NRC-16) Against Fungi

Fungal StrainMIC (μg/mL)Source
Candida albicans (ATCC 90028)8 nih.gov

Cellular and Molecular Targets of this compound Peptide Action

The primary mechanism of action for most antimicrobial peptides involves interaction with and disruption of the microbial cell membrane. nih.govasm.org However, some peptides can also translocate across the membrane to interfere with essential intracellular processes. nih.govmdpi.com

The lethality of this compound is primarily attributed to its ability to compromise the integrity of the bacterial cell membrane. mdpi.comnih.gov As a cationic peptide, it is electrostatically drawn to the negatively charged surface of microbial membranes. nih.gov Following this initial binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and cell death. mdpi.com

Studies using model membranes have shown that NRC-16 does not significantly interact with or disrupt membranes composed of zwitterionic phospholipids (B1166683) like phosphatidylcholine (PC), or those containing cholesterol (CH) and sphingomyelin (B164518) (SM), which are characteristic of mammalian cells. mdpi.comnih.gov This selectivity for microbial membranes is a key feature, suggesting the peptide can distinguish between bacterial and host cells. nih.gov

While the precise model of membrane disruption for GC3.8-t is not fully elucidated, related flounder-derived peptides, such as pleurocidin (B1576808), are known to act via mechanisms like the "carpet" or "toroidal pore" models. mdpi.comnih.gov In the carpet model, peptides accumulate on the membrane surface, disrupting its curvature and leading to micellization. nih.gov In the toroidal pore model, peptides insert into the membrane, inducing the lipid monolayers to bend inward continuously, creating a water-filled channel that allows cytoplasmic contents to leak out. nih.gov It is plausible that this compound employs a similar membrane-disruptive mechanism.

While membrane disruption is a primary killing mechanism for many AMPs, a growing body of evidence shows that some can penetrate the cytoplasm and interfere with vital intracellular functions. nih.govasm.org These non-membrane-directed actions can be the primary mode of killing or can act in concert with membrane permeabilization. nih.govresearchgate.net

General intracellular targets for AMPs include:

Inhibition of Nucleic Acid and Protein Synthesis : Some AMPs can bind to DNA and RNA, interfering with replication and transcription processes. nih.govmdpi.com Others can inhibit protein biosynthesis by targeting ribosomes or other components of the translational machinery. nih.gov

Enzyme Inhibition : AMPs can disrupt cellular metabolism by directly binding to and inhibiting the activity of essential enzymes. mdpi.com

Disruption of Cell Wall Synthesis : Certain peptides can inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by binding to lipid precursors. nih.gov

Impairment of Cell Division : Some AMPs have been shown to interfere with the proteins responsible for cell division, leading to filamentation and eventual cell death. nih.gov

These multifaceted mechanisms, which often target highly conserved cellular components, make the development of resistance to AMPs more difficult for bacteria compared to conventional antibiotics that typically have a single, specific target. researchgate.net

Potential Immunomodulatory Roles in Fish Innate Immunity

Currently, there is no direct scientific evidence or published research available to populate this section with detailed findings, data tables, or proposed mechanisms of action specifically for the this compound peptide.

Comparative Genomics and Peptidomics of Witch Flounder Gc3.8 T Peptide

Phylogenetic Relationships with Pleurocidin-like Peptides from Flatfish

The witch flounder (Glyptocephalus cynoglossus) peptide GC3.8-t belongs to the pleurocidin (B1576808) family of antimicrobial peptides (AMPs), which are important components of the innate immune system in flatfish. nih.gov These peptides are encoded by genes that exhibit a conserved structure, typically featuring common flanking sequences that include a signal peptide at the N-terminus and an acidic peptide at the C-terminus. nih.govnih.gov This conserved genetic architecture has allowed researchers to identify a multitude of novel pleurocidin-like peptides across various flatfish species by using primers based on these conserved regions. nih.govnih.gov

Genomic and transcriptomic screening of several flatfish species—including American plaice, Atlantic halibut, winter flounder, and yellowtail flounder, alongside the witch flounder—has revealed a large family of related peptide sequences. nih.gov Southern hybridization analysis confirms that genes encoding these peptides are present in the genomes of numerous flatfish species, indicating a shared evolutionary origin. nih.gov The alignment of these translated sequences demonstrates clear homology, establishing a close phylogenetic relationship among the pleurocidin-like peptides derived from these different marine fish. nih.gov

While pleurocidin-like peptides from different flatfish share a common ancestry, their amino acid sequences show a distinct pattern of conservation and divergence. nih.gov A high degree of conservation is evident in the flanking regions of the pre-propeptides, which are crucial for the processing and secretion of the mature peptide. nih.govnih.gov Specifically, the predicted polypeptide sequences consistently show a conserved hydrophobic signal peptide of 22 amino acids and a conserved acidic C-terminal portion. nih.gov This acidic tail is believed to neutralize the positive charge of the mature peptide, which may prevent toxicity to the host's own cells during secretion. nih.gov

In stark contrast, the core region of the sequence, which corresponds to the mature, active antimicrobial peptide, exhibits significant divergence. nih.gov This variability is observed in:

Amino Acid Composition: The specific amino acids in the core region differ widely among species.

Peptide Length: The number of residues in the mature peptide varies.

Hydrophobicity: The proportion and distribution of hydrophobic residues, critical for membrane interaction, also show considerable variation. nih.gov

This pattern suggests that while the fundamental mechanism of peptide synthesis and processing is conserved, the active portion of the peptide has evolved to create a diverse arsenal of antimicrobial agents. nih.gov Many of the sequences identified, including those from witch flounder, are highly original and not merely minor variations of the initial pleurocidin isolated from winter flounder. nih.gov

The remarkable diversity of antimicrobial peptides in flatfish is a direct result of the strong evolutionary pressures present in marine ecosystems. frontiersin.orgnih.gov Marine environments harbor a vast and diverse array of microorganisms, exposing fish to a constant threat of pathogenic invasion. frontiersin.orgmdpi.com This intense pathogen pressure drives a co-evolutionary "arms race," where the host's immune system must continually adapt to overcome microbial resistance mechanisms. nih.gov The diversification of the AMP repertoire is a key strategy in this race, providing a broad spectrum of defense against various bacteria, fungi, and viruses. nih.govnih.gov

Furthermore, the physical and chemical conditions of the marine environment itself exert selective pressure. Organisms must produce bioactive molecules with unique structures to remain effective under conditions such as:

High Salinity: Many AMPs from terrestrial animals lose efficacy in high-salt environments, a challenge that marine AMPs have overcome. nih.govnih.gov

Extreme Temperatures and Pressures: Depending on their habitat, from shallow waters to the deep sea, marine organisms face a range of temperatures and pressures that can influence molecular interactions. frontiersin.orgnih.gov

This need to adapt to both biotic (pathogens) and abiotic (environmental) factors has likely driven the evolution of a functionally diverse set of AMPs in flatfish, allowing them to thrive in a challenging and pathogen-rich setting. frontiersin.org

Functional Divergence and Specialization Among Flatfish Antimicrobial Peptides

The sequence divergence observed in the core region of flatfish pleurocidins translates directly into functional divergence. nih.gov Different peptides exhibit varied profiles of antimicrobial activity, suggesting a degree of specialization that allows the host to mount a more effective and nuanced defense against a wide range of pathogens. nih.gov This functional specialization is also reflected in tissue-specific expression patterns, where certain pleurocidin genes are predominantly expressed in tissues that form the first line of defense, such as the skin and intestine. nih.govmdpi.com

To understand the functional consequences of sequence divergence, numerous synthetically produced pleurocidin-like peptides, designated as NRC peptides, have been tested against a panel of pathogenic microbes. nih.gov These studies reveal significant differences in their minimum inhibitory concentrations (MICs), which is the lowest concentration of a peptide that prevents visible growth of a microbe.

Three peptides in particular—NRC-3 (from winter flounder), NRC-12, and NRC-13 (both from American plaice)—exhibited inhibitory activities equal to or better than the original pleurocidin against all pathogens tested. asm.org The data below illustrates the varied efficacy of several NRC peptides against a selection of bacteria.

Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of Selected Flatfish Peptides

Peptide Origin Species Aeromonas salmonicida Escherichia coli D31 Pseudomonas aeruginosa Staphylococcus aureus
NRC-01 Winter Flounder 16 16 >128 8
NRC-04 Winter Flounder 8 8 128 4
NRC-07 Yellowtail Flounder 16 16 >128 8
NRC-13 American Plaice 4 4 64 2
NRC-15 (GC3.8-t) Witch Flounder 8 8 128 4
NRC-16 Witch Flounder 4 4 32 2

| NRC-19 | Atlantic Halibut | >128 | 64 | 16 | 16 |

Data sourced from Burrows et al. (2002). asm.org

As the table shows, peptides from the same species, such as NRC-15 and NRC-16 from witch flounder, can have different activity profiles. asm.org For instance, NRC-16 is more potent against P. aeruginosa than NRC-15 (GC3.8-t). asm.org In another example of specialization, the halibut-derived peptide NRC-19 was uniquely active against the hardy P. aeruginosa and methicillin-resistant S. aureus (MRSA) but was surprisingly inactive against A. salmonicida, a known pathogen of halibut. asm.org This highlights a high degree of functional specialization among these peptides.

The witch flounder peptide GC3.8-t, also designated NRC-15, possesses a distinct combination of structural and functional characteristics when compared to other pleurocidin-like peptides. nih.gov

Sequence and Physicochemical Properties: Analysis of its amino acid sequence reveals a specific arrangement of cationic and hydrophobic residues that determines its amphipathic nature—a key feature for antimicrobial activity. nih.gov While sharing the conserved flanking regions, its core active sequence is unique. nih.gov Another peptide from witch flounder, NRC-16, was noted for having a structure with high potential for amphipathicity, hydrophobicity, and cationicity, features that are likely shared to some extent by the related GC3.8-t peptide. mdpi.com

Antimicrobial Activity Profile: Based on comparative data, the activity profile of GC3.8-t (NRC-15) is robust but shows clear differences from its counterparts. asm.org

Potency: It demonstrates good activity against the fish pathogen A. salmonicida (MIC of 8 μg/mL) and the gram-positive bacterium S. aureus (MIC of 4 μg/mL). asm.org Its potency against these strains is comparable to or better than several other tested peptides, such as NRC-01 and NRC-07. asm.org

Gram-Negative Activity: Like many other flatfish peptides, its activity against P. aeruginosa is limited (MIC of 128 μg/mL). asm.org This is a notable distinction from NRC-16 (also from witch flounder) and NRC-19 (from halibut), which are significantly more effective against this particular pathogen. asm.org

Balanced Spectrum: Compared to the highly specialized NRC-19, which is potent against some hardy bacteria but ineffective against others, GC3.8-t displays a more balanced, broad-spectrum activity against common bacterial strains, similar to peptides like NRC-04. asm.org

Methodological Approaches in Witch Flounder Gc3.8 T Peptide Research

Molecular Biology Techniques for Gene Isolation and Cloning

The initial identification of the gene encoding the GC3.8-t peptide involved screening genetic material from the witch flounder (Glyptocephalus cynoglossus). nih.gov Researchers utilized the polymerase chain reaction (PCR) to amplify novel peptide genes. nih.gov This process used primers with sequences based on conserved flanking regions of a known antimicrobial peptide, pleurocidin (B1576808), from the winter flounder. nih.gov Templates for this amplification were derived from both genomic DNA and complementary DNA (cDNA), which is synthesized from messenger RNA (mRNA) transcripts. nih.gov This strategy was based on the hypothesis that the conserved pre-pro sequences found in pleurocidin genes would also be present in genes encoding novel antimicrobial peptides in other flatfish species. nih.gov

Peptide Synthesis and Purification Methodologies

Following the identification of the peptide's amino acid sequence (GWKKWLRKGAKHLGQAAIK-NH2), the GC3.8-t peptide (NRC-16) was produced synthetically for further testing. nih.govmdpi.com The primary method used for this was N-(9-fluorenyl)methoxy carbonyl (Fmoc) chemistry. nih.gov After synthesis, the purity of the peptide was verified using high-pressure liquid chromatography (HPLC) and mass spectrometry analysis to ensure the correct composition and structure of the synthetic peptide before its use in activity assays. nih.gov

In Vitro Antimicrobial Activity Assays and Quantitative Measurements (e.g., MICs, Killing Kinetics)

The antimicrobial efficacy of Witch flounder GC3.8-t (NRC-16) was rigorously evaluated through in vitro assays against a panel of pathogenic microbes. The primary method for quantifying this activity is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). mdpi.com The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

In these assays, bacterial strains are grown to the stationary phase and then diluted to a standard concentration. mdpi.com Serial dilutions of the peptide are prepared in 96-well microtiter plates, and the bacterial suspension is added to each well. mdpi.com After an overnight incubation period, the plates are visually assessed for microbial growth. mdpi.com The results demonstrated that NRC-16 has potent antimicrobial activity against a broad spectrum of both Gram-negative and Gram-positive bacteria, including various drug-resistant strains. mdpi.com

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (NRC-16) (Note: Data is compiled from studies which may have used slightly different assay conditions)

MicroorganismStrain TypeMIC (μM)
Escherichia coliStandard2
Pseudomonas aeruginosaStandard4
Salmonella typhimuriumStandard2
Staphylococcus aureusStandard4
Bacillus subtilisStandard2
Candida albicansFungal16
Escherichia coliDrug-Resistant2-4
Salmonella typhimuriumDrug-Resistant4
Staphylococcus aureusDrug-Resistant4

This table is interactive. You can sort and filter the data.

Beyond determining the MIC, studies have also shown that NRC-16 can significantly inhibit the formation of biofilms at concentrations just above its MIC. mdpi.com

Advanced Bioinformatic Tools for Sequence and Structural Prediction

Bioinformatics played a crucial role in the initial discovery phase of the GC3.8-t peptide. After amplifying numerous potential gene sequences from flatfish, researchers used computational tools to predict which sequences were likely to encode functional antimicrobial peptides. nih.gov This predictive process involved analyzing key physicochemical properties of the translated amino acid sequences, such as their net positive charge and hydrophobicity, which are known hallmarks of antimicrobial peptides. nih.gov The sequences were also compared to those of known active peptides to identify promising candidates. nih.gov This in silico screening approach allows for the prioritization of peptides for chemical synthesis and laboratory testing, significantly reducing the time and cost associated with discovering novel antimicrobial agents. nih.govnih.gov Further bioinformatic analysis of the NRC-16 sequence highlighted its potential to form an amphipathic structure, which is critical for its interaction with and disruption of microbial membranes. mdpi.com

Future Perspectives and Research Trajectories for Witch Flounder Gc3.8 T Peptide

Elucidation of In Vivo Biological Roles in Witch Flounder

While direct in vivo studies on the GC3.8-t peptide are not extensively documented, its role can be inferred from the well-studied functions of pleurocidins in other flatfish, such as the winter flounder (Pleuronectes americanus). nih.govnih.gov These peptides are fundamental components of the innate immune system, providing a first line of defense against a wide array of pathogens.

Future research should focus on pinpointing the specific functions of GC3.8-t within the witch flounder. Key areas of investigation would include:

Localization and Expression: Determining the specific tissues and cell types that express the GC3.8-t peptide is a critical first step. Pleurocidins are typically found in the skin and mucosal secretions of flatfish, which serve as a primary barrier against environmental pathogens. nih.govscialert.net Investigating whether GC3.8-t follows this pattern in the witch flounder, and if its expression is upregulated in response to injury or infection, would provide significant insight into its primary role.

Role in Mucosal Immunity: The mucus layer of fish is a critical immunological barrier, rich in antimicrobial compounds. scialert.netresearchgate.net Studies to quantify the concentration of GC3.8-t in the epidermal mucus and assess its activity against common marine pathogens would help to clarify its importance in maintaining the health of the flounder's skin and gills.

Interaction with Commensal Microbiota: The skin and gut of fish host a complex microbial community. Understanding how GC3.8-t interacts with these commensal bacteria is essential. It is possible that the peptide plays a role in shaping the composition of the healthy microbiome, selectively inhibiting the growth of potential pathogens while tolerating beneficial microbes.

Table 1: Potential In Vivo Roles of Witch Flounder GC3.8-t

Research Area Potential Biological Role Implication
Tissue Distribution Primary defense at mucosal surfaces Acts as a barrier to infection at the skin, gills, and gut.
Pathogen Challenge Upregulated response to infection Functions as an inducible component of the innate immune system.

Exploration of Structure-Activity Relationships through Peptide Engineering

The therapeutic potential of natural peptides like GC3.8-t is often limited by factors such as stability and potential toxicity to host cells. Peptide engineering offers a powerful approach to overcome these limitations by modifying the peptide's structure to enhance its desirable properties. nih.govmdpi.com The study of structure-activity relationships (SAR) is fundamental to this process, providing insights into how specific amino acid changes affect the peptide's function. oup.comdntb.gov.ua

Key avenues for the exploration of GC3.8-t's SAR and its subsequent engineering include:

Amino Acid Substitution: The antimicrobial activity of pleurocidin-like peptides is closely linked to their amphipathic α-helical structure, which allows them to interact with and disrupt bacterial membranes. oup.comnih.gov Systematic substitution of amino acids in the GC3.8-t sequence could be used to investigate the roles of hydrophobicity, charge, and helicity. For example, replacing certain hydrophobic residues with others (e.g., leucine (B10760876) for alanine) or altering the net positive charge by substituting neutral amino acids with lysine (B10760008) or arginine could significantly impact both antimicrobial potency and hemolytic activity. oup.comoup.com

Terminal Modifications: The stability of peptides can often be enhanced by modifying their N- and C-termini. C-terminal amidation, for instance, can increase a peptide's net positive charge and resistance to proteases, often leading to enhanced antimicrobial activity. nih.govmdpi.com N-terminal acetylation can also improve stability against enzymatic degradation. ingentaconnect.com Applying these modifications to GC3.8-t could improve its viability as a therapeutic agent.

Hybrid Peptides: Combining the sequences of two different peptides can result in a hybrid with superior properties to either of the parent molecules. nih.gov Engineering a hybrid peptide that incorporates the active domain of GC3.8-t with a cell-penetrating peptide, for example, could enhance its ability to reach intracellular targets. mdpi.com

Table 2: Peptide Engineering Strategies for GC3.8-t

Engineering Strategy Structural Modification Desired Outcome
Amino Acid Substitution Altering hydrophobic or charged residues Increased antimicrobial potency, reduced hemolytic activity
Terminal Modification C-terminal amidation, N-terminal acetylation Enhanced stability against proteases, increased activity

Broader Ecological and Evolutionary Significance of Marine AMPs

The study of marine AMPs like GC3.8-t extends beyond their therapeutic potential, offering valuable insights into the ecological and evolutionary dynamics of host-pathogen interactions in the marine environment. The unique conditions of the marine world have exerted strong selective pressures on the immune systems of its inhabitants. mdpi.commdpi.com

Adaptation to Marine Environments: Marine organisms are constantly exposed to a high density of microorganisms, creating a relentless pressure to evolve effective defense mechanisms. mdpi.com Many marine invertebrates, for example, rely solely on their innate immune system, of which AMPs are a cornerstone. mdpi.comfrontiersin.org The potency and diversity of marine AMPs are a direct reflection of this evolutionary arms race. Furthermore, these peptides are often adapted to function in high-salinity conditions, a feature that distinguishes them from many terrestrial AMPs. mdpi.com

Evolutionary Immunology: The genetic basis of AMPs in fish reveals a history of gene duplication and diversification. Pleurocidin (B1576808) genes in flatfish, for instance, share conserved flanking sequences, suggesting a common evolutionary origin. nih.gov By comparing the sequences of AMPs like GC3.8-t from different fish species, researchers can trace the evolutionary pathways that have led to the development of such a diverse array of defense molecules. This provides a window into the evolution of innate immunity in vertebrates.

Biodiversity and Bioprospecting: The vast biodiversity of the marine environment represents a largely untapped reservoir of novel bioactive compounds. frontiersin.orgresearchgate.net The discovery and characterization of AMPs from a wide range of marine species, from fish to invertebrates, underscore the importance of marine ecosystems as a source for new drug leads. frontiersin.orgdoaj.org The study of GC3.8-t contributes to this growing body of knowledge and highlights the potential for further discoveries from understudied species like the witch flounder.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s ecological dispersal patterns?

  • Methodological Answer :
  • Feature Engineering : Incorporate oceanographic data (currents, salinity) and biotic factors (predator-prey dynamics) as input variables.
  • Model Training : Use convolutional neural networks (CNNs) for spatial pattern recognition, validated against satellite tracking data .
  • Ethical AI : Disclose model limitations (e.g., training data bias) in publications to maintain academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.